molecular formula C30H30N6S2 B11067641 2,5-bis[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-5-yl][1,3]thiazolo[5,4-d][1,3]thiazole

2,5-bis[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-5-yl][1,3]thiazolo[5,4-d][1,3]thiazole

Cat. No.: B11067641
M. Wt: 538.7 g/mol
InChI Key: ULVZOQRKRYPEIJ-UHFFFAOYSA-N
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Description

2,5-BIS(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-5-YL)[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes pyrazole and thiazole rings, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-BIS(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-5-YL)[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE typically involves multi-component reactions. One common method includes the condensation of 3-methyl-1-phenyl-5-pyrazolone with various aldehydes in the presence of catalysts such as sodium acetate . The reaction is carried out at room temperature, and the products are isolated by simple filtration.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2,5-BIS(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-5-YL)[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2,5-BIS(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-5-YL)[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-BIS(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-5-YL)[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE involves its interaction with specific molecular targets and pathways. The compound is known to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . These pathways are crucial for its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-BIS(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-5-YL)[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE is unique due to its combination of pyrazole and thiazole rings, which confer distinct biological activities and chemical properties. Its ability to induce specific cellular pathways, such as p53-mediated apoptosis, sets it apart from other similar compounds.

Properties

Molecular Formula

C30H30N6S2

Molecular Weight

538.7 g/mol

IUPAC Name

2,5-bis[5-(2-methylpropyl)-2-phenylpyrazol-3-yl]-[1,3]thiazolo[5,4-d][1,3]thiazole

InChI

InChI=1S/C30H30N6S2/c1-19(2)15-21-17-25(35(33-21)23-11-7-5-8-12-23)27-31-29-30(37-27)32-28(38-29)26-18-22(16-20(3)4)34-36(26)24-13-9-6-10-14-24/h5-14,17-20H,15-16H2,1-4H3

InChI Key

ULVZOQRKRYPEIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=C1)C2=NC3=C(S2)N=C(S3)C4=CC(=NN4C5=CC=CC=C5)CC(C)C)C6=CC=CC=C6

Origin of Product

United States

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